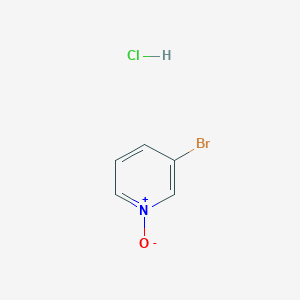

3-Bromopyridine N-oxide hydrochloride

Vue d'ensemble

Description

3-Bromopyridine N-oxide hydrochloride is a chemical compound derived from pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the third position and an N-oxide group, with the hydrochloride salt form enhancing its solubility and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine N-oxide hydrochloride typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

Coupling Reactions: Catalysts like palladium or nickel are frequently employed in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products may include higher oxidation state compounds or derivatives with modified functional groups.

Coupling Reactions: Products are typically more complex aromatic compounds with extended conjugation.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromopyridine N-oxide hydrochloride serves as a key building block in the synthesis of complex organic molecules. It is commonly used in:

- Nucleophilic Substitution Reactions: The compound facilitates nucleophilic substitutions, allowing for the introduction of various functional groups into aromatic systems.

- Coupling Reactions: It participates in coupling reactions, often catalyzed by palladium or nickel, to form more complex structures essential in drug development and materials science.

Case Study:

In a study evaluating the efficacy of 3-bromopyridine N-oxide in substitution reactions, researchers found that varying the equivalency ratio with alcohols significantly impacted selectivity and yield. For instance, using 3-bromopyridine with 2-ethyl-1-hexanol yielded up to 90% selectivity under optimized conditions .

Pharmaceutical Development

The compound is crucial in synthesizing various pharmaceuticals, particularly those targeting anti-inflammatory and anti-cancer pathways. Its derivatives have shown potential therapeutic activities.

Notable Applications:

- Anti-Cancer Agents: Research indicates that derivatives of 3-bromopyridine N-oxide exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development .

Case Study:

A medicinal chemistry study highlighted the synthesis of a novel anti-cancer agent derived from 3-bromopyridine N-oxide. The resultant compound demonstrated significant activity against specific cancer types in vitro, warranting further investigation into its mechanism of action .

Biological Research

In biological studies, this compound is utilized to explore molecular interactions and pathways. It aids in understanding how various compounds interact at the molecular level, which is critical for drug design.

Example:

Researchers have employed this compound to investigate its role in modulating enzyme activity, providing insights into potential therapeutic mechanisms .

Material Science

The unique chemical properties of 3-bromopyridine N-oxide make it valuable in developing new materials, including polymers and coatings. Its reactivity allows for the functionalization of materials to improve performance characteristics.

Application Insight:

Studies have shown that incorporating 3-bromopyridine N-oxide into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

Environmental Chemistry

The compound is also employed in environmental studies to assess pollutant degradation and behavior in ecosystems. Its application helps researchers understand the fate of organic pollutants in different environments.

Research Example:

A study investigated the degradation pathways of pollutants involving 3-bromopyridine N-oxide under various environmental conditions, contributing to knowledge about chemical behavior in ecological contexts .

Mécanisme D'action

The mechanism of action of 3-Bromopyridine N-oxide hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom and N-oxide group play crucial roles in facilitating various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromopyridine N-oxide hydrochloride

- 4-Bromopyridine hydrochloride

- 2-Acetyl-6-bromopyridine

- 3-Amino-2-bromopyridine

Comparison and Uniqueness

3-Bromopyridine N-oxide hydrochloride is unique due to the specific positioning of the bromine atom and the N-oxide group, which confer distinct reactivity and properties. Compared to its analogs, it offers unique advantages in certain synthetic applications and potential biological activities.

Activité Biologique

3-Bromopyridine N-oxide hydrochloride is a heterocyclic compound with significant biological activity, particularly as a precursor for synthesizing various biologically active derivatives. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : CHBrClNO

- Molecular Weight : 221.48 g/mol

- Functional Groups : Bromine at the 3-position, an N-oxide group, and a hydrochloride salt form that enhances solubility.

The presence of the N-oxide group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The N-oxide group acts as a strong hydrogen bond acceptor, facilitating interactions that can lead to allosteric modulation of enzyme functions. This property has been exploited in the design of inhibitors for various therapeutic targets, including proteases involved in parasitic infections .

Antiparasitic Activity

Research has highlighted the potential of N-oxide derivatives, including this compound, in treating parasitic infections. For example:

- Antileishmanial Activity : Studies have demonstrated that related compounds exhibit significant activity against Leishmania species, with some derivatives showing EC values as low as 3.6 μM against L. infantum amastigote forms . The mechanism involves the release of nitric oxide upon biotransformation, which induces DNA damage in parasites.

Anticancer Properties

Heterocyclic N-oxides have emerged as promising anticancer agents. The unique structural features of 3-Bromopyridine N-oxide allow it to act as a bioisostere for carbonyl groups in drug design. This has led to the development of inhibitors targeting key cancer-related enzymes such as thrombin and p38 MAP kinase .

Antibacterial and Antiviral Effects

Compounds with N-oxide functionalities have shown antibacterial and antiviral properties. Research indicates that these compounds can inhibit bacterial growth and viral replication through various mechanisms, including enzyme inhibition and disruption of cellular processes .

Comparative Analysis of Biological Activities

Case Studies

- Antileishmanial Efficacy : In vivo studies showed that certain derivatives significantly reduced parasite load in infected mice, indicating potential for therapeutic application against leishmaniasis .

- Cancer Inhibition : X-ray crystallographic studies revealed that modifications to the N-oxide structure can enhance binding affinity to target enzymes, improving inhibitory activity against cancer cell proliferation .

Propriétés

IUPAC Name |

3-bromo-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWFTNOBOUFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467611 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-86-4 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 3-bromopyridine N-oxide hydrochloride is reacted with sulfuryl chloride?

A1: Heating this compound with sulfuryl chloride at 120°C leads to the formation of a mixture of chlorinated products. The major product is 3-bromo-4-chloropyridine. Additionally, 3-bromo-2-chloropyridine and a smaller amount of 3-bromo-6-chloropyridine are also formed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.